Product packaging for Porphyrillic acid(Cat. No.:CAS No. 129-65-7)

Porphyrillic acid

Cat. No.: B085661
CAS No.: 129-65-7
M. Wt: 314.25 g/mol
InChI Key: QZYZPZAPRHESDA-UHFFFAOYSA-N
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Description

Porphyrillic Acid refers to a protonated porphyrin species, a key intermediate that significantly alters the photophysical and electrochemical properties of the porphyrin macrocycle. This protonation occurs at the nitrogen atoms within the core, disrupting the π-system and causing the porphyrin rings to adopt non-planar conformations . This change results in a marked redshift in the absorption spectrum and enhances intersystem crossing, quenching singlet fluorescence and influencing the triplet state dynamics . These tunable characteristics make this compound a valuable compound for fundamental research and development across several fields. In biomedical research, porphyrin-based compounds are extensively investigated as potent photosensitizers. Upon light irradiation, they generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, through Type I and Type II photochemical reactions . This mechanism is the foundation for applications in Antibacterial Photodynamic Therapy (aPDT) to combat multi-drug resistant pathogens and in Photodynamic Therapy (PDT) for cancer treatment . Their beneficial photophysical properties, such as a long wavelength of absorption and low in vivo toxicity, are crucial for these therapeutic strategies . Beyond biomedicine, this compound holds substantial value in materials science and catalysis. The protonated form can function as a photobase, with an increased electron density on the nitrogen atoms in the triplet state, facilitating its role as an electron acceptor in photoredox catalysis . Researchers utilize porphyrins and their derivatives in developing metal-organic frameworks (MOFs), as catalysts for oxidation reactions, and in solar energy conversion systems due to their exceptional electron-transfer capabilities . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O7 B085661 Porphyrillic acid CAS No. 129-65-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129-65-7

Molecular Formula

C16H10O7

Molecular Weight

314.25 g/mol

IUPAC Name

4,10-dihydroxy-8-methyl-3-oxo-1H-[2]benzofuro[5,4-b][1]benzofuran-7-carboxylic acid

InChI

InChI=1S/C16H10O7/c1-5-2-7(17)13-12-6-4-22-16(21)11(6)8(18)3-9(12)23-14(13)10(5)15(19)20/h2-3,17-18H,4H2,1H3,(H,19,20)

InChI Key

QZYZPZAPRHESDA-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C3=C(C=C(C4=C3COC4=O)O)OC2=C1C(=O)O)O

Canonical SMILES

CC1=CC(=C2C3=C(C=C(C4=C3COC4=O)O)OC2=C1C(=O)O)O

Other CAS No.

129-65-7

Origin of Product

United States

Occurrence and Ecological Context of Porphyrillic Acid

Distribution in Lichen Genera and Species

Porphyrillic acid has been identified as a chemical constituent in a range of lichen genera, playing a role in the chemotaxonomy of these organisms. Its presence or absence can be a key characteristic in distinguishing between different species.

Haematomma Species

The genus Haematomma is a notable source of this compound.

Haematomma ochroleucum : This species consistently contains this compound, along with atranorin (B1665829) and zeorin (B1682420). researchgate.netmyspecies.info There are two recognized varieties that differ in their chemical makeup: H. ochroleucum var. ochroleucum which contains usnic acid, and H. ochroleucum var. porphyrium which lacks it. bioone.orgwikipedia.org The presence of this compound is a distinguishing feature of the species as a whole. wikipedia.org

Haematomma coccineum : this compound has been isolated from Haematomma coccineum. scispace.comdrugfuture.comscispace.com In some instances, this species has been found to contain a significant amount of usnic acid, as high as 20% of its dry weight. albertamushrooms.ca

Haematomma porphyrium : This is considered a variety of H. ochroleucum, specifically H. ochroleucum var. porphyrium. wikipedia.orgbritishlichensociety.org.uk It is characterized by a whitish to pale gray thallus and the presence of atranorin, zeorin, and this compound, but it lacks usnic acid. wikipedia.orgunits.itdbca.wa.gov.au

SpeciesKey Chemical ConstituentsReference
Haematomma ochroleucumAtranorin, zeorin, this compound, ± usnic acid researchgate.netmyspecies.infobioone.orgwikipedia.org
Haematomma coccineumThis compound, usnic acid scispace.comdrugfuture.comscispace.comalbertamushrooms.ca
Haematomma porphyrium (H. ochroleucum var. porphyrium)Atranorin, zeorin, this compound (lacks usnic acid) wikipedia.orgbritishlichensociety.org.ukunits.itdbca.wa.gov.au

Lepraria Species

This compound is also found in the genus Lepraria.

Lepraria nothofagi : This species is characterized by the presence of atranorin, strepsilin (B1252702), and this compound. wikipedia.orgcambridge.orgcambridge.org The presence of these compounds is a key diagnostic feature. wikipedia.orgnih.gov

Lepraria angardiana : While not explicitly stated to contain this compound in the provided context, it is mentioned in relation to Lepraria caerulescens, which was separated from Lepraria alpina due to the lack of this compound. bioone.org This suggests that this compound is a significant chemical marker within the genus.

SpeciesKey Chemical ConstituentsReference
Lepraria nothofagiAtranorin, strepsilin, this compound wikipedia.orgcambridge.orgcambridge.orgnih.gov

Stereocaulon Species

The occurrence of this compound has been noted in the genus Stereocaulon.

Stereocaulon pomiferum : This species exhibits chemical variability with four recognized chemotypes. One of these contains stictic and norstictic acids, sometimes with the addition of this compound. Another chemotype contains only this compound. ingentaconnect.com

Stereocaulon dendroides : this compound is a known chemical constituent of this species. koreascience.krnih.govresearchgate.netresearchgate.net

SpeciesKey Chemical ConstituentsReference
Stereocaulon pomiferumAtranorin, with some chemotypes containing this compound ingentaconnect.comnybg.org
Stereocaulon dendroidesThis compound koreascience.krnih.govresearchgate.netresearchgate.net

Cladonia Species

This compound is found in several species within the diverse Cladonia genus.

Cladonia luteoalba : This species has several chemotypes. One widespread chemotype contains usnic acid, zeorin, and often this compound. britishlichensociety.org.ukfunga.fiwales-lichens.org.uk Research has shown that of 32 specimens containing zeorin, 17 contained this compound. cambridge.org

Cladonia straminea : While this compound is not a primary constituent, it is relevant in the context of Cladonia luteoalba. Some chemotypes of C. luteoalba align chemically with C. straminea (containing didymic and squamatic acids), while others align with the C. coccifera aggregate (containing zeorin and this compound). cambridge.org

Cladonia coccifera agg. : This aggregate includes several morphologically similar species. This compound is found as an accessory substance in some chemotypes. cambridge.org Specifically, in Cladonia coccifera, two main chemotypes are recognized in Poland, one with usnic acid and zeorin, and a second that additionally contains this compound. bioone.org Cladonia diversa and Cladonia pleurota, both part of this aggregate, are also known to contain this compound along with usnic acid and zeorin. britishlichensociety.org.ukbritishlichensociety.org.ukcuni.cz

Species/GroupKey Chemical ConstituentsReference
Cladonia luteoalbaUsnic acid, zeorin, ± this compound britishlichensociety.org.ukfunga.fiwales-lichens.org.ukcambridge.org
Cladonia coccifera agg.Usnic acid, zeorin, ± this compound cambridge.orgbioone.orgbritishlichensociety.org.ukbritishlichensociety.org.ukcuni.cz

Siphula Species

This compound is a known constituent of some species in the genus Siphula. Specifically, it is a constant component of the austral species Siphula complanata and Siphula georginae. blam-bl.de Parasiphula complanata and Parasiphula georginae (a related genus) are also noted to contain this compound.

SpeciesKey Chemical ConstituentsReference
Siphula complanataThis compound blam-bl.detandfonline.com
Siphula georginaeThis compound blam-bl.de
Parasiphula complanataThis compound, methyl porphyrilate
Parasiphula georginaeThis compound

Dibaeis Species

Information regarding the presence of this compound in the genus Dibaeis was not found in the initial search results. Further research would be needed to determine if this compound is present in this genus.

Bellemerea Species

Co-occurrence with Other Lichen Secondary Metabolites

This compound frequently occurs in conjunction with a variety of other secondary metabolites, forming distinct chemical profiles within different lichen species.

In Pannaria isidiosa, this compound is found with pannarin (B1202347), methylplacodiolic acid, and a suite of unidentified terpenoids. wikipedia.orgresearchgate.netcambridge.orgresearchgate.net Similarly, Pannaria xanthomelana contains pannarin and terpenoids alongside this compound. schweizerbart.de The New Zealand endemic Pannaria aotearoana presents a more complex chemosyndrome, including pannarin, contortin, O-methyl-leprolomin, and several terpenoids in addition to this compound. nzpcn.org.nz

Within the genus Lecanora, L. thysanophora often contains a combination of atranorin, usnic acid, and zeorin with this compound. wikipedia.orgresearchgate.net In some Antarctic lichens, this compound has been found with atranorin and angardianic/roccellic acid. polarresearch.netsemanticscholar.org Furthermore, the lichen Lepraria nothofagi contains atranorin and strepsilin in addition to this compound. wikipedia.org The co-occurrence of these compounds is a key characteristic used in the chemotaxonomy of lichens.

Table 1: Co-occurrence of this compound with Other Lichen Metabolites

Lichen Species Co-occurring Metabolites
Pannaria isidiosa Pannarin, Methylplacodiolic acid, Unidentified terpenoids wikipedia.orgresearchgate.netcambridge.orgresearchgate.net
Pannaria xanthomelana Pannarin, Terpenoids schweizerbart.de
Pannaria aotearoana Pannarin, Contortin, O-methyl-leprolomin, Terpenoids nzpcn.org.nz
Lecanora thysanophora Atranorin, Usnic acid, Zeorin wikipedia.orgresearchgate.net
Antarctic Lepraria species Atranorin, Roccellic acid polarresearch.net

Ecological Role and Environmental Interactions

The presence of this compound and other secondary metabolites influences how lichens interact with their environment.

Lichen species containing this compound exhibit a range of substrate preferences, suggesting adaptations to diverse environments. Pannaria isidiosa is typically found on the bark of trees and shrubs in cool, moist montane forests. wikipedia.org Lecanora thysanophora also shows a preference for growing on the trunks of deciduous trees, particularly sugar maple and eastern white cedar in mature forests. themeaningofwater.com The ability of some lichens to grow on specific substrates, like decaying wood, is thought to be linked to their reproductive strategies. researchgate.net The variable chemistry within a species, such as the presence or absence of this compound in different populations of Lecanora thysanophora, may reflect adaptations to local environmental conditions. pbsociety.org.plpensoft.net Furthermore, the plasticity of the lichen thallus allows for adaptation to a wide array of environmental conditions and substrate types. wikipedia.org

Lichen secondary metabolites can play a role in the adsorption of metal cations from the environment. Research has shown that different lichen substances have varying affinities for cations like iron (Fe²⁺ and Fe³⁺). anu.edu.au While some compounds increase the adsorption of Fe³⁺, others can inhibit the adsorption of Fe²⁺. anu.edu.au The dibenzofuran (B1670420) class of compounds, to which this compound belongs, has been implicated in these processes. anu.edu.ausci-hub.seresearchgate.net The ability to influence cation uptake can be ecologically significant, potentially helping lichens to acquire essential nutrients from nutrient-poor substrates or to tolerate high concentrations of certain metals. researchgate.net For example, studies on porphyritic andesite, a type of volcanic rock, have demonstrated its capacity for volatile organic acid adsorption and cation dissociation, which can influence microbial activity. nih.gov This highlights the potential role of mineral substrates and their chemical interactions in the broader ecological context of organisms like lichens.

Chemical Characterization and Structural Elucidation Research

Methodologies for Structure Elucidationrsc.orgresearchgate.net

The determination of the intricate molecular architecture of porphyrillic acid has been accomplished through a multi-faceted approach. Researchers have employed a suite of advanced analytical techniques to piece together its structure, complemented by traditional chemical methods. rsc.orgresearchgate.net

Spectroscopic Techniques in Structural Determinationresearchgate.netpensoft.net

Spectroscopic methods have been fundamental in characterizing this compound. Techniques such as Ultraviolet-Visible (UV/VIS) spectroscopy have been utilized to study its electronic transitions, providing initial clues about the conjugated system within the molecule. researchgate.netdoi.org Infrared (IR) spectroscopy has also been employed to identify the various functional groups present in the compound. rsc.orglakeheadu.ca

Spectroscopic Data for this compound and Related Compounds
Technique Observation
UV/VIS SpectroscopyUsed to characterize this compound methyl ester. researchgate.net
Infrared (IR) SpectroscopyA C=N stretching frequency at 1685 cm⁻¹ and a nitrile stretching band at 2225 cm⁻¹ were observed in a synthetic intermediate, 2-(hydroxymethyl)benzonitrile, used in the synthesis of a this compound derivative. rsc.org

Mass Spectrometry Approaches for Molecular Analysisresearchgate.netpensoft.netresearchgate.net

Mass spectrometry (MS) has been a cornerstone in the structural elucidation of this compound and its derivatives. researchgate.netpensoft.netresearchgate.net This powerful analytical technique provides crucial information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its elemental composition and the connectivity of its atoms. scribd.com High-resolution mass spectrometry (HRMS) coupled with techniques like Ultra-High-Performance Liquid Chromatography (UHPLC-Q-TOF-MS/MS) has enabled the detailed analysis of complex mixtures containing this compound, providing accurate mass data that is essential for unambiguous identification. rsc.org Both Electron Ionization (EI) and Fast Atom Bombardment (FAB) mass spectrometry have been utilized in the study of related dibenzofurans. researchgate.net

Mass Spectrometry Data for this compound
Molecular Formula C₁₆H₁₀O₇ vulcanchem.com
Molecular Weight 314.25 g/mol vulcanchem.com
Observed Ion (m/z) 357.0980 [M-H]⁻ (for a related derivative) rsc.org

Nuclear Magnetic Resonance Spectroscopy in Elucidationulisboa.ptpressbooks.pubhmdb.ca

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable for the detailed structural analysis of this compound and its derivatives. ulisboa.ptpressbooks.pubjjh.cz Both ¹H NMR and ¹³C NMR have been used to map out the carbon-hydrogen framework of the molecule. lakeheadu.ca The chemical shifts and coupling constants observed in the ¹H NMR spectrum provide information about the electronic environment and connectivity of the protons, while ¹³C NMR helps to identify the different carbon atoms within the molecule. pressbooks.pubresearchgate.net Two-dimensional NMR techniques, such as HMQC and HMBC, have been instrumental in establishing the final, unambiguous structure of related compounds. researchgate.net

¹H NMR Chemical Shift Data (Illustrative for Aromatic Protons)
Proton Type Approximate Chemical Shift (ppm)
Aromatic Protons6.5 - 8.5
Aldehyde Proton~9.5 - 10.5
Carboxylic Acid Proton~10.0 - 13.0
Note: Specific chemical shifts for this compound are dependent on the solvent and experimental conditions. pressbooks.pub

X-ray Crystallography in Related Dibenzofuran (B1670420) Structure Confirmationresearchgate.net

While direct X-ray crystallography data for this compound itself is not widely reported, this technique has been crucial in confirming the structures of other dibenzofurans. researchgate.netresearchgate.net X-ray crystallography provides a definitive three-dimensional map of the molecule's atomic arrangement in a crystalline state, offering incontrovertible proof of its structure. anbg.gov.au The structural insights gained from the X-ray analysis of related dibenzofuran compounds have provided a solid foundation for confirming the proposed structure of this compound, which was initially deduced from spectroscopic and chemical degradation evidence. rsc.organbg.gov.au

Structural Confirmation through Classical Degradation Studiesrsc.org

The initial structural proposal for this compound was put forward based on classical degradation studies. rsc.org This traditional chemical approach involves breaking down the complex molecule into smaller, more easily identifiable fragments. By analyzing the structure of these degradation products, chemists could deduce the original arrangement of atoms in the parent molecule. This method, though largely superseded by modern spectroscopic techniques, was fundamental in the early stages of natural product chemistry and provided the initial framework for understanding the structure of this compound. rsc.orgcambridge.org The synthesis of a derivative of the natural product later confirmed the structural assignment proposed by these classical methods. rsc.org

Biosynthesis and Metabolic Pathways of Porphyrillic Acid

Proposed Biogenetic Pathways

The biosynthesis of porphyrillic acid, a dibenzofuran (B1670420) derivative found in lichens like Haematomma ochroleucum, is theorized to originate from simpler phenolic units through a series of complex biochemical transformations. bioone.orgdrugfuture.com The primary proposed pathway involves the coupling of two precursor molecules derived from orsellinic acid. bioone.orgcsic.es This process is a classic example of how lichens construct complex secondary metabolites from basic building blocks generated through the polyketide pathway. researchgate.net

Orsellinic Acid Precursor Pathways

The foundational precursor for this compound is believed to be orsellinic acid (specifically o-orsellinic acid). bioone.orgsci-hub.se Orsellinic acid is a dihydroxybenzoic acid that serves as a fundamental building block for a wide variety of lichen substances, including depsides and depsidones. nih.govebi.ac.ukwikipedia.org The chemical structure of this compound strongly suggests its formation from orsellinic acid-derived units. bioone.org This places this compound in a biogenetic context similar to orcinol-type depsides, which are also formed from phenolic acid precursors. bioone.org Orsellinic acid is a fungal metabolite produced by the mycobiont (the fungal partner) in the lichen symbiosis. ebi.ac.uk

Table 1: Properties of Orsellinic Acid

PropertyDescriptionReference
IUPAC Name2,4-dihydroxy-6-methylbenzoic acid nih.gov
Molecular FormulaC₈H₈O₄ nih.govcaymanchem.com
Molar Mass168.148 g·mol⁻¹ wikipedia.org
RoleFungal metabolite, precursor in the biosynthesis of many lichen compounds. ebi.ac.ukglpbio.com
BiosynthesisPolyketide Pathway wikipedia.org

Polyketide Pathway Involvement

The precursor, orsellinic acid, is itself synthesized via the acetyl-polymalonyl pathway, commonly known as the polyketide pathway. wikipedia.orgwordpress.com This is one of the major biosynthetic routes for the production of secondary metabolites in fungi and lichens. researchgate.nettandfonline.com The process begins with a starter unit, typically acetyl-CoA, which undergoes successive condensations with extender units, usually malonyl-CoA. nih.govwikipedia.org These reactions are catalyzed by large, multifunctional enzymes called polyketide synthases (PKSs). wikipedia.orgfao.org The resulting linear polyketide chain then undergoes intramolecular cyclization and aromatization to form the phenolic ring structure of orsellinic acid. wordpress.com The great diversity of lichen substances stems from variations in this fundamental pathway. researchgate.networdpress.com

Table 2: General Steps of the Polyketide Pathway for Aromatic Compounds

StepDescriptionReference
1. Chain AssemblyA starter unit (e.g., acetyl-CoA) is sequentially condensed with extender units (e.g., malonyl-CoA) by a polyketide synthase (PKS) to form a linear polyketide chain. wordpress.comwikipedia.org
2. CyclizationThe reactive polyketide chain undergoes intramolecular reactions (Claisen or aldol (B89426) condensations) to form cyclic intermediates. wordpress.com
3. AromatizationThe cyclic intermediates undergo dehydration and other modifications to produce a stable aromatic ring system, such as that of orsellinic acid. wordpress.com
4. Secondary ModificationsThe core structure can be further modified by processes like methylation, oxidation, or decarboxylation to create a variety of final products. wordpress.com

Phenol Oxidation Mechanisms

The crucial step in the formation of the characteristic dibenzofuran core of this compound is the oxidative coupling of two phenolic precursor units derived from orsellinic acid. gla.ac.ukresearchgate.net This type of reaction is a key process in the biogenesis of many natural products. rsc.org In this proposed mechanism, two molecules derived from orsellinic acid undergo an enzyme-catalyzed oxidation, which generates phenoxy radicals. gla.ac.uk These radicals then couple to form a C-C or C-O bond, leading to the dibenzofuran skeleton after subsequent cyclization and modification. gla.ac.ukrsc.org The specific pattern of coupling distinguishes this compound from other related dibenzofurans, such as strepsilin (B1252702), which can be formed from the same precursors but through a different coupling orientation. csic.esgla.ac.uk

Enzymatic Mechanisms in Dibenzofuran Biosynthesis Research (General to Lichens)

While the general biosynthetic pathway for dibenzofurans like this compound is hypothesized, the specific enzymatic machinery is an area of active research. The key enzymes are the polyketide synthases (PKSs), which are responsible for producing the initial phenolic precursors. tandfonline.comfao.org

Lichen-forming fungi possess a wide variety of PKS genes, which accounts for the vast chemical diversity of lichen secondary metabolites. tandfonline.complos.org These PKSs are typically Type I PKSs, which are large, multi-domain proteins that catalyze multiple reaction steps. tandfonline.com Research has led to the isolation and characterization of several PKS genes from lichen mycobionts. tandfonline.comkoreascience.kr For example, phylogenetic analyses show that PKSs involved in synthesizing single aromatic rings like orsellinic acid belong to a specific group of non-reducing PKSs. koreascience.kr Other, more complex PKSs, including those with reducing domains (like ketoreductase or dehydratase), are responsible for producing other classes of polyketides. tandfonline.com

The biosynthesis of dibenzofurans is thought to be governed by these PKSs, but identifying the specific gene responsible for a particular compound remains challenging. tandfonline.com The slow growth of lichens and difficulties in culturing the mycobiont have historically hindered genetic studies. fao.org However, modern molecular techniques, including genome sequencing and heterologous expression of lichen PKS genes in faster-growing fungi like Aspergillus oryzae, are providing new insights into these pathways. fao.org These studies are beginning to link specific PKS genes to the synthesis of certain types of polyketides, paving the way for a more complete understanding of how complex molecules like this compound are assembled. fao.orgplos.org

Synthetic Strategies for Porphyrillic Acid and Its Analogues

Total Synthesis Approaches for Porphyrillic Acid

The total synthesis of this compound has been a subject of interest due to its complex, fully aromatic dibenzofuran (B1670420) structure. A key challenge in the synthesis is the construction of the phthalide (B148349) moiety fused to the dibenzofuran core. Research in this area has led to the successful synthesis of a derivative, methyl di-O-methylporphyrilate, which confirmed the structure originally proposed for this compound.

One of the pivotal moments in the journey towards the synthesis of this compound was the development of a convenient method for synthesizing phthalides from o-halogenobenzyl alcohols. This methodology proved crucial in the successful synthesis of methyl di-O-methylporphyrilate. rsc.org The structural confirmation of this derivative provided strong evidence for the proposed structure of the natural product itself.

Synthetic Methodologies for the Phthalide Moiety Construction

The construction of the phthalide (isobenzofuran-1(3H)-one) ring system is a critical step in the synthesis of this compound and its analogues. While several classical methods for phthalide synthesis exist, such as the Fritsch and Perkin condensations, they often suffer from low yields. More contemporary approaches have involved the lithiation of 3-methoxybenzyl alcohols followed by carboxylation, though these also can result in low yields.

A significant advancement in this area is a convenient synthesis of phthalides starting from o-halogenobenzyl alcohols. rsc.org This method involves the reaction of an o-halogenobenzyl alcohol with copper(I) cyanide in anhydrous DMF, followed by hydrolysis of the resulting nitrile. This approach has been successfully applied to the synthesis of methyl di-O-methylporphyrilate. researchgate.net

More recent and diverse methods for phthalide synthesis have also been developed, broadening the toolkit for organic chemists. These include:

Palladium-catalyzed arylation: The arylation of aldehydes with organoboronic acids, catalyzed by a palladium complex with a thioether-imidazolinium carbene ligand, yields 3-arylphthalides. organic-chemistry.org

Asymmetric transfer hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of 2-acylarylcarboxylates, followed by in situ lactonization, provides enantiomerically pure 3-substituted phthalides. organic-chemistry.org

Domino one-pot strategy: An efficient method involving the copper-catalyzed intermolecular cyanation of o-bromobenzyl alcohols, followed by in situ intramolecular nucleophilic attack and hydrolysis in water. organic-chemistry.org

Electrochemical lactonization: A C(sp3)-H lactonization of 2-alkylbenzoic acids using a graphite (B72142) anode. organic-chemistry.org

Synthesis of this compound Derivatives and Analogues (e.g., Methyl Di-O-Methylporphyrilate)

The synthesis of methyl di-O-methylporphyrilate, a key derivative of this compound, served to confirm the structure of the natural product. The synthesis utilized a multi-step approach starting from known intermediates.

A central intermediate in this synthesis was an ester derived from an acid previously used in the synthesis of schizopeltic acid. The synthesis involved the selective demethylation of a methyl ether using boron trichloride (B1173362) to yield a key benzofuranol intermediate. The phthalide moiety was constructed using the previously mentioned method involving the reaction of an o-iodobenzyl alcohol with copper(I) cyanide. Specifically, methyl 9-hydroxymethyl-l,7-dimethoxy-3-methyldibenzofuran-4-carboxylate was iodinated and then subjected to the phthalide synthesis conditions to yield methyl di-O-methylporphyrilate.

Compound Name Molecular Formula Key Synthetic Application
Methyl di-O-methylporphyrilateC₁₈H₁₈O₆Derivative for structural confirmation of this compound.
Methyl 9-hydroxymethyl-l,7-dimethoxy-3-methyldibenzofuran-4-carboxylateNot explicitly statedPrecursor in the synthesis of Methyl di-O-methylporphyrilate.
o-Iodobenzyl alcoholC₇H₇IOStarting material for phthalide synthesis.

Stereochemical Considerations in Dibenzofuran Synthesis (General to Class)

The synthesis of dibenzofurans, the core structure of this compound, often involves intramolecular cyclization reactions where stereochemical control can be a factor, particularly in the synthesis of non-aromatic or axially chiral derivatives. While this compound itself is fully aromatic and achiral, the broader class of dibenzofurans includes compounds where stereochemistry is a critical feature.

For instance, in the synthesis of certain dibenzofuran-containing ligands, the introduction of methyl groups has been shown to provide stereochemical control during the construction of the molecular backbone. researchgate.net The Pschorr reaction, a classical method for preparing dibenzofuran skeletons via intramolecular coupling of biaryl ethers, can also present stereochemical challenges depending on the substitution pattern of the starting material. researchgate.net

Modern synthetic methods offer greater control over the formation of the dibenzofuran ring system. Palladium-catalyzed intramolecular C-H activation and Ullmann-type couplings are powerful tools for constructing the dibenzofuran core with high regioselectivity. organic-chemistry.orgorganic-chemistry.org In the synthesis of axially chiral biaryls, which can be precursors to chiral dibenzofurans, N-heterocyclic carbene (NHC) catalysis has been employed to achieve high enantioselectivity in dynamic kinetic resolution processes. nih.gov The stereochemical outcome of these reactions is often determined by the transition state energies, which can be influenced by the catalyst and reaction conditions. nih.gov

Investigation of Biological Activities and Molecular Mechanisms

Antimicrobial Activity Studies

Investigations into the antimicrobial properties of Porphyrillic acid have revealed its potential to inhibit the growth of various microorganisms. These studies are crucial for identifying new natural compounds that could address the challenge of microbial resistance.

Antibacterial Efficacy Investigations (e.g., against Staphylococcus aureus)

This compound has demonstrated antimicrobial activity against Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus. sci-hub.se Studies have identified it as an active antibacterial constituent, confirming its inhibitory effect on this bacterium. sci-hub.se

ParameterFindingSource(s)
Target Bacterium Staphylococcus aureus sci-hub.se
Activity Active sci-hub.se

Broader Spectrum Antimicrobial Activity Research

The antimicrobial effects of this compound extend to other Gram-positive bacteria, indicating a broader spectrum of activity. Research has shown its effectiveness against Bacillus subtilis, another common Gram-positive bacterium. sci-hub.se This suggests that this compound's mechanism of action may be effective against a range of related bacteria.

ParameterFindingSource(s)
Target Bacterium Bacillus subtilis sci-hub.se
Activity Active sci-hub.se

Enzyme Inhibition Mechanisms

Understanding how this compound interacts with cellular machinery is key to elucidating its biological effects. Research has shown that it can inhibit specific enzymes that play important roles in human disease processes, particularly in inflammation and gout.

5-Lipoxygenase Inhibition Studies

This compound has been identified as a noteworthy inhibitor of the 5-lipoxygenase (5-LOX) enzyme. sci-hub.semdpi.comscielo.br This enzyme is critical in the biochemical pathway that produces leukotrienes, which are potent mediators of inflammation. The inhibitory concentration 50 (IC50), which represents the concentration of a substance needed to inhibit 50% of the enzyme's activity, was determined to be 49.38±0.28 µg/mL for this compound. mdpi.com This finding highlights a specific molecular target for this compound's potential anti-inflammatory properties.

ParameterFindingSource(s)
Target Enzyme 5-Lipoxygenase (5-LOX) sci-hub.semdpi.comscielo.br
Activity Noticeable Inhibition sci-hub.semdpi.comscielo.br
IC50 Value 49.38±0.28 µg/mL mdpi.com

Xanthine (B1682287) Oxidase Inhibition Research

Significant inhibitory activity has also been demonstrated by this compound against xanthine oxidase. sci-hub.semdpi.comscielo.brnih.gov This enzyme catalyzes the final steps in the metabolic pathway that produces uric acid; its overactivity is a primary cause of gout. Research has established an IC50 value of 80.17±0.66 µg/mL for this compound against xanthine oxidase. sci-hub.semdpi.comscielo.brscielo.br Another study reported a comparable IC50 value of 0.255 +/− 0.002 μmol/mL. mdpi.com This inhibitory action suggests a potential mechanism by which this compound could help in managing conditions associated with high uric acid levels.

ParameterFindingSource(s)
Target Enzyme Xanthine Oxidase sci-hub.semdpi.comscielo.brnih.gov
Activity Significant Inhibition sci-hub.semdpi.comscielo.brnih.gov
IC50 Value 80.17±0.66 µg/mL sci-hub.semdpi.comscielo.brscielo.br
IC50 Value 0.255 +/− 0.002 μmol/mL mdpi.com

Advanced Analytical Methodologies in Porphyrillic Acid Research

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of lichen chemistry, enabling the separation of complex mixtures of secondary metabolites. For porphyrillic acid, several chromatographic methods are employed, offering varying levels of resolution, sensitivity, and quantitative power.

Thin Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method for the routine identification of lichen substances, including this compound. lichenportal.orgmdpi.com The technique involves spotting an acetone (B3395972) extract of a lichen fragment onto a plate coated with a stationary phase, typically silica (B1680970) gel. lichenportal.org The plate is then developed in a sealed tank containing a specific solvent system (mobile phase). lichenportal.orgnybg.org As the solvent moves up the plate via capillary action, it separates the compounds based on their differing affinities for the stationary and mobile phases. lichenportal.org

Standardized methods, crucial for reproducible results, were developed and refined by C. F. Culberson and colleagues. lichenportal.organbg.gov.au These methods utilize specific solvent systems, often referred to as A, B' (a modification of the original B), and C, to calculate the relative front (Rf) value of each compound. lichenportal.orglichenportal.org The Rf value is the ratio of the distance traveled by the substance to the distance traveled by the solvent front. khanacademy.org Identification is achieved by comparing the Rf values and spot characteristics of unknown substances with those of known standards. floraislands.is To aid in identification, control specimens containing known compounds are often run alongside the samples; for instance, Haematomma ochroleucum can be used as a control for this compound. britishlichensociety.org.uk

After development, the spots are visualized. Many lichen substances are colorless in visible light but may fluoresce under short-wave (254 nm) or long-wave (366 nm) ultraviolet (UV) light. lichenportal.orgnybg.org Subsequently, spraying the plate with 10% sulfuric acid and heating it to approximately 110°C reveals the compounds as colored spots, further aiding in their identification. lichenportal.orgdoi.org

Table 1: Standardized TLC Solvent Systems for Lichen Metabolite Analysis This table outlines the composition of the most common solvent systems used in the standardized TLC analysis of lichen compounds. lichenportal.orgdoi.org

Solvent System Composition Proportions (v/v/v) Primary Use
A Toluene : Dioxane : Acetic Acid 180 : 45 : 5 General purpose, good for phenolic compounds.
B' n-Hexane : Methyl tert-butyl ether : Formic Acid 140 : 72 : 18 Excellent for separating compounds with different side-chain lengths.
C Toluene : Acetic Acid 170 : 30 An excellent and widely used general-purpose solvent.
G Toluene : Ethyl Acetate : Formic Acid 139 : 83 : 8 Used to separate polar compounds with low Rf values in other systems.

High-Performance Liquid Chromatography (HPLC) is a more advanced and powerful technique than TLC, offering superior separation, resolution, and the significant advantage of providing quantitative data. lichenportal.orgnih.gov While the higher cost of equipment and high-purity solvents can be a limitation for some laboratories, HPLC is an essential tool for detailed chemotaxonomic and phytochemical research. lichenportal.organbg.gov.au

In a typical setup for lichen acid analysis, a reversed-phase column (e.g., C18) is used with a gradient elution system. ekb.egresearchgate.net The mobile phase usually consists of two solvents, such as methanol (B129727) and 1% aqueous orthophosphoric acid, with the solvent composition changing over the course of the analysis to effectively separate a wide range of compounds. lichenportal.org

Qualitative Analysis: Compounds, including this compound, are identified based on their retention time—the time it takes for a specific compound to travel through the column to the detector. drawellanalytical.com This is confirmed by comparing the retention time of a peak in the sample chromatogram to that of a purified, authentic standard. researchgate.net Further confirmation is achieved using a photodiode array (PDA) detector, which records the UV spectrum of each eluting compound. This spectrum can be matched against a library of spectra from known lichen metabolites for highly accurate identification. lichenportal.org

Quantitative Analysis: HPLC excels at determining the concentration of specific compounds in an extract. lichenportal.org The area under a chromatographic peak is directly proportional to the concentration of the corresponding substance. By creating a calibration curve with known concentrations of a pure standard, the precise amount of this compound in a lichen sample can be calculated. nih.gov

The coupling of Ultra-High Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) represents a state-of-the-art approach for the comprehensive analysis of lichen metabolites. frontiersin.orgresearchgate.net This hyphenated technique combines the high-resolution separation capabilities of UHPLC—which uses smaller particle-size columns for faster and more efficient separations than conventional HPLC—with the high sensitivity and mass accuracy of a Q-TOF mass spectrometer. mdpi.com

This method is exceptionally powerful for metabolomic profiling, also known as chemical fingerprinting, which aims to identify a wide array of compounds in a complex extract simultaneously. mdpi.commdpi.com The Q-TOF analyzer provides highly accurate mass measurements of the parent ions, allowing for the determination of their elemental composition. mdpi.com Furthermore, the MS/MS capability allows for the fragmentation of selected ions to produce characteristic patterns. These fragmentation patterns provide detailed structural information, enabling the confident identification of known compounds like this compound and the characterization of new or unexpected metabolites. frontiersin.org This technique has become a robust and indispensable tool for exploring the chemical diversity of lichens and for detailed chemotaxonomic studies. mdpi.comfrontiersin.org

High Performance Liquid Chromatography (HPLC) in Qualitative and Quantitative Analysis

Microchemical Detection Methods (e.g., Spot Tests, Microcrystallization)

Before the widespread adoption of chromatographic techniques, microchemical methods were the primary tools for identifying lichen substances. anbg.gov.au Though largely superseded, they remain useful for field identification or in laboratories without access to advanced instrumentation. doi.orgbritishlichensociety.org.uk

Spot Tests: Developed by William Nylander in the 1860s, spot tests involve applying a drop of a chemical reagent directly to the lichen cortex or medulla and observing any resulting color change. anbg.gov.auwikipedia.org The most common reagents are potassium hydroxide (B78521) (K), calcium hypochlorite (B82951) or bleach (C), and para-phenylenediamine (PD). wikipedia.org These tests are simple and rapid, providing valuable clues to the chemical class of the substances present. researchgate.net For example, the KC test, where K is applied followed immediately by C, can hydrolyze ester bonds in depsidones, leading to a characteristic color reaction if certain phenolic groups are present. wikipedia.org

Microcrystallization: Pioneered by Japanese chemist Yasuhiko Asahina, this technique was a significant advancement, allowing for the definitive identification of many lichen acids. anbg.gov.audoi.orgwikipedia.org The method involves extracting a small lichen fragment with a solvent like acetone, placing the resulting residue on a microscope slide, and adding a recrystallizing agent such as a mixture of glycerol (B35011) and acetic acid (GE). doi.orgwikipedia.org Upon gentle heating and cooling, the substance forms crystals with a characteristic shape and color, which can be observed under a microscope. wikipedia.org this compound, for instance, is known to form very fine, straight, hair-like crystals in GE reagent, which can help distinguish it from other compounds. britishlichensociety.org.uk

Chemometric Approaches for Lichen Metabolite Profiling

The vast and complex datasets generated by modern analytical techniques like HPLC and UHPLC-MS necessitate the use of chemometrics—the application of mathematical and statistical methods to analyze chemical data. unicamp.brplos.org Chemometrics is a powerful tool for interpreting metabolic profiles and is increasingly vital in chemotaxonomy. scielo.br

More advanced supervised methods, like Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), can be used to compare specific groups and identify the exact metabolites that are statistically significant in differentiating them. nih.gov By applying these approaches to data from lichens containing this compound, researchers can classify species, identify chemical markers, and gain a deeper understanding of the chemical diversity and relationships within complex lichen genera. plos.orgnih.gov

Table 2: Summary of Advanced Analytical Techniques in this compound Research This table provides an overview of the primary analytical methods discussed, highlighting their principles and main applications in the study of this compound.

Technique Principle Primary Application for this compound
TLC Differential partitioning of compounds between a stationary and mobile phase on a plate. Rapid qualitative detection and identification based on Rf value and spot color. nybg.org
HPLC High-pressure separation on a packed column with detection by UV absorbance. Accurate qualitative identification (retention time, UV spectrum) and precise quantitative analysis (peak area). lichenportal.orgdrawellanalytical.com
UHPLC-Q-TOF-MS/MS High-resolution separation coupled with high-accuracy mass and fragment analysis. Comprehensive metabolite profiling, structural elucidation, and discovery of new related compounds. mdpi.comfrontiersin.org
Microchemical Methods Color reactions (spot tests) or characteristic crystal formation (microcrystallization). Preliminary field or lab identification based on visual changes. anbg.gov.auwikipedia.org
Chemometrics Statistical analysis of large chemical datasets (e.g., from HPLC, UHPLC-MS). Pattern recognition, chemotaxonomic classification, and identification of chemical markers. unicamp.brplos.org

Chemotaxonomic and Phylogenetic Studies Involving Porphyrillic Acid

Porphyrillic Acid as a Chemotaxonomic Marker in Lichen Classification

The utility of this compound as a chemotaxonomic marker is well-established in the classification of various lichen genera, most notably Stereocaulon and Lepraria. The chemical constitution of a lichen thallus is a key diagnostic feature, often used to differentiate between morphologically similar species.

In the genus Stereocaulon, the presence of this compound is a defining characteristic for certain species. For example, Stereocaulon arenarium is distinguished from the morphologically similar S. arcticum and S. vesuvianum by its production of this compound and atranorin (B1665829), whereas the latter two species produce stictic acid. uio.no This chemical difference results in a distinct color reaction with para-phenylenediamine (P), where S. arenarium shows a faint yellow reaction (PD+ weakly yellow) due to atranorin, in contrast to the orange reaction (PD+ orange) seen in species containing stictic acid. uio.no Similarly, a revision of Stereocaulon species in South Korea identified S. dendroides as the sole producer of this compound among the ten species studied, with the others primarily containing stictic acid and lobaric acid. koreascience.krnih.gov In neotropical species of the genus, Stereocaulon strictum is characterized by a chemical profile of atranorin and this compound. bgbm.orgresearchgate.net

The genus Lepraria also demonstrates the taxonomic importance of this compound. Keys for the identification of Lepraria species often use the presence of this compound as a critical diagnostic step. britishlichensociety.org.uk For instance, Lepraria nothofagi is characterized by the presence of atranorin and this compound. bioone.org this compound has also been noted as an accessory substance in some species of the genus Cladonia. Within the Cladonia coccifera group, which is characterized by the presence of usnic acid derivatives and zeorin (B1682420), this compound can occasionally be found. cuni.cz

Table 1: Selected Lichen Species Containing this compound

Genus Species Major Co-occurring Compounds Reference(s)
Stereocaulon S. arenarium Atranorin uio.no
Stereocaulon S. dendroides Not specified koreascience.krnih.gov
Stereocaulon S. strictum Atranorin bgbm.orgresearchgate.net
Lepraria L. nothofagi Atranorin bioone.org

Molecular Phylogenetic Analyses Correlating with Chemical Profiles

The integration of molecular data with traditional chemical and morphological characters has provided a more robust framework for lichen systematics. Phylogenetic analyses, often using DNA sequences from markers like the internal transcribed spacer (ITS) region and β-tubulin, can reveal evolutionary relationships that either support or challenge classifications based on chemistry alone.

In the genus Stereocaulon, molecular studies have shown correlations between genetic lineages and chemical profiles. A phylogenetic analysis of Korean Stereocaulon species placed S. dendroides, the local producer of this compound, within a well-supported clade. koreascience.krtandfonline.com The study also noted that S. dendroides and S. pendulum, which were previously known to contain the same chemicals, appeared closely related in the phylogenetic tree, reinforcing the link between chemistry and genetic relatedness. koreascience.kr

A clear example of chemical profiles aligning with phylogenetic placement is found in the Cladonia coccifera aggregate. A study of Cladonia luteoalba found that this species is polyphyletic and that its phylogenetic position is predicted by its chemistry. cambridge.org Specimens of C. luteoalba that contained zeorin and accessory this compound clustered with the C. coccifera aggregate in the phylogenetic analysis, confirming that this chemical profile is indicative of a specific genetic group. cambridge.org These studies underscore the principle that a distinct chemical profile can be a reliable indicator of a specific taxonomic group when correlated with molecular data. plos.orguni-graz.at

Species Delimitation Studies Utilizing this compound Presence

Defining the boundaries between closely related species is a central challenge in taxonomy. The presence of specific secondary metabolites like this compound can be a decisive factor in species delimitation, especially when morphological differences are subtle or absent. This approach, which combines chemical, morphological, and molecular data, is a cornerstone of modern integrative taxonomy. nih.govresearchgate.net

The distinction between Stereocaulon arenarium and its close relatives S. arcticum and S. vesuvianum is a classic example of chemical characters being used for species delimitation. uio.no Despite their morphological similarities, S. arenarium is consistently separated by its production of this compound, while the others produce stictic acid. uio.no This chemical distinction serves as a stable and reliable character to define the species boundary.

In the taxonomically complex Cladonia coccifera group, traditional species circumscriptions based on morphology are not well-supported by molecular data, as several species were found to be polyphyletic. cuni.cz However, research has indicated that chemical patterns, specifically the presence or absence of this compound and/or isousnic acid, may help to characterize and delimit at least two distinct evolutionary lineages within this group. cuni.cz This suggests that even when morphology is misleading, chemical markers can provide crucial insights for refining species concepts.

Conversely, chemical data can also be used to merge species. The case of Cladonia luteoalba demonstrates how chemical analysis, including the detection of this compound, can lead to the synonymization of a species. cambridge.org The discovery that the different chemotypes of C. luteoalba align phylogenetically with other established species (C. straminea and the C. coccifera agg.) provided strong evidence against its status as a distinct species. cambridge.org In this instance, the chemical profile containing this compound helped to place the specimens correctly within the C. coccifera aggregate, thereby clarifying taxonomic boundaries.

Table 2: Compound Names Mentioned in the Article

Compound Name
Atranorin
Constictic acid
Consalazinic acid
Cryptostictic acid
Hypostrepsilalic acid
Iso-usnic acid
Lecanoric acid
Lobaric acid
Menegazziaic acid
Methyl β-orsellinate
Norstictic acid
Pannaric acid
Peristictic acid
Perlatolic acid
This compound
Protocetraric acid
Stictic acid
Strepsilin (B1252702)
Ursolic acid
Usnic acid

Computational Approaches in Porphyrillic Acid Research

Molecular Modeling and Simulation Studies of Dibenzofuran (B1670420) Structures

Molecular modeling and simulation are powerful computational techniques used to study the three-dimensional structures and dynamic behavior of molecules. For dibenzofurans, the class of compounds to which porphyrillic acid belongs, these methods have been applied to understand their interactions with biological targets.

Molecular Docking: This technique predicts the preferred orientation of one molecule (a ligand, such as a dibenzofuran) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.govnih.govnih.gov Studies on various dibenzofuran derivatives have used molecular docking to elucidate their binding modes with enzymes like matrix metalloproteinase-12 (MMP-12), protein tyrosine phosphatase 1B (PTP1B), and acetylcholinesterase (AChE). nih.govtandfonline.comresearchgate.netfrontiersin.org For instance, docking simulations of dibenzofuran derivatives targeting MMP-12 revealed that the dibenzofuran moiety could achieve stable binding within the S1' pocket of the enzyme, while a carboxylic acid group could enhance binding with the catalytic zinc ion at the active site. nih.govtandfonline.com Similarly, docking studies on novel dibenzofuran inhibitors of Protein Tyrosine Phosphatase Meg2 (PTP-MEG2) showed that these compounds could achieve potency and specificity by targeting both the active site and unique peripheral binding pockets. nih.gov In a study on new dibenzofurans from Usnea diffracta, molecular docking was used to evaluate their acetylcholinesterase inhibitory activity, demonstrating that one of the new compounds had the strongest binding affinity among those tested. nih.govfrontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations provide a view of the dynamic evolution of a molecular system over time. This method has been used to assess the stability of dibenzofuran-protein complexes predicted by molecular docking. nih.govtandfonline.complos.org For example, an MD simulation was performed on a complex between 6-Methyl-1,3,8-trichlorodibenzofuran (MCDF) and the glucocorticoid receptor. nih.govplos.org The simulation revealed that the MCDF conformation was stable within the binding site, and the crucial intermolecular interactions were maintained throughout the simulation period. nih.govplos.org In another study, MD simulations confirmed the stable and compact binding of dibenzofuran derivatives at the MMP-12 active site, reinforcing the findings from docking and QSAR studies. nih.govtandfonline.com These simulations are crucial for validating the binding poses and understanding the flexibility and interaction dynamics of the ligand-receptor complex. mdpi.com

Table 1: Examples of Molecular Modeling Studies on Dibenzofuran Derivatives

Dibenzofuran DerivativeBiological TargetComputational MethodKey FindingReference
Various Dibenzofuran derivativesMatrix Metalloproteinase-12 (MMP-12)Molecular Docking, MD SimulationDibenzofuran moiety provides stable binding in the S1' pocket; revealed stable and compact binding. nih.govtandfonline.com
Novel Dibenzofuran derivativesProtein Tyrosine Phosphatase Meg2 (PTP-MEG2)Molecular DockingInhibitors target unique peripheral binding pockets in addition to the active site for potency and specificity. nih.gov
6-Methyl-1,3,8-trichlorodibenzofuran (MCDF)Glucocorticoid ReceptorMolecular Docking, MD SimulationIdentified a stable binding site and confirmed the stability of the ligand-receptor complex over time. nih.govplos.org
New Dibenzofurans from Usnea diffractaAcetylcholinesterase (AChE)Molecular DockingDemonstrated strong binding affinity for the enzyme, suggesting inhibitory potential. nih.govfrontiersin.org

Ligand-Based Design Principles for Related Compounds

Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. These methods are particularly useful when the 3D structure of the target is unknown. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are two prominent ligand-based approaches applied to dibenzofuran research.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. mdpi.com In the context of dibenzofurans, 2D and 3D-QSAR techniques have been employed to identify the key structural attributes influencing their inhibitory activity against targets like MMP-12 and PTP-MEG2. nih.govtandfonline.combohrium.comnih.gov For a series of dibenzofuran and dibenzothiophene (B1670422) derivatives, QSAR studies identified that an i-propyl sulfonamido carboxylic acid function contributed positively to MMP-12 inhibition, and that steric and hydrophobic groups near the furan (B31954) ring were favorable for higher activity. nih.govtandfonline.com These validated models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. tandfonline.com

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. By aligning a set of active molecules, a common feature pharmacophore can be generated. This model can then be used to screen large databases for new compounds that match the pharmacophore, or to guide the modification of existing compounds. nih.govnih.gov For novel dibenzofuran derivatives targeting PTP-MEG2, a 3D-QSAR pharmacophore model was developed using the "HipHop" technique. nih.govnih.gov The model revealed that one ring aromatic feature, three hydrophobic features, and two hydrogen bond acceptor features were crucial for binding to the PTP-MEG2 active site. nih.govnih.gov Such models provide valuable insights for designing new inhibitors with improved potency and selectivity. nih.gov

Table 2: Ligand-Based Design Studies on Dibenzofuran Derivatives

Compound ClassBiological TargetDesign Principle/MethodKey Insight for DesignReference
Dibenzofuran and Dibenzothiophene derivativesMMP-122D-QSAR, 3D-QSARIdentified positive contribution of i-propyl sulfonamido carboxylic acid function and favorability of steric/hydrophobic groups. nih.govtandfonline.com
Novel Dibenzofuran derivativesPTP-MEG23D-QSAR Pharmacophore Modeling (HipHop)Essential features for activity include one aromatic ring, three hydrophobic groups, and two hydrogen bond acceptors. nih.govnih.gov
Polyoxygenated DibenzofuransStaphylococcus aureus targetsLigand-based Virtual ScreeningIdentified novel potential antibacterial agents by using a known active dibenzofuran as a template. mdpi.com

Multivariate Statistical Analysis of Chemical Data in Lichen Research

Lichens produce a complex mixture of secondary metabolites, and analyzing this chemical data is crucial for taxonomy (chemotaxonomy), ecology, and biodiscovery. Multivariate statistical analysis refers to a set of techniques used to analyze data that contains more than one variable. In lichen research, methods like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are frequently applied to chemical profiles obtained from techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. scispace.comauremn.orgresearchgate.netscielo.br

Principal Component Analysis (PCA): PCA is a technique that reduces the dimensionality of large datasets while retaining most of the original variation. It transforms the data into a new set of variables, the principal components (PCs), which are uncorrelated. When applied to lichen metabolite data, PCA can reveal natural groupings of samples based on their chemical similarity. plos.orgakjournals.comresearchgate.netresearchgate.net For example, a study on the genus Melanelia used PCA on LC-MS data, which successfully separated M. hepatizon and Montanelia disjuncta from other species, although it could not distinguish between the chemically similar M. agnata and M. stygia. plos.orgnih.gov In another study, PCA of pollutant data in Xanthoria parietina samples helped to identify correlations between different pollutants and land-use types. researchgate.net

Hierarchical Cluster Analysis (HCA) and Other Methods: HCA is another method used to find clusters in data. It builds a hierarchy of clusters, either agglomerative (bottom-up) or divisive (top-down). In lichen chemotaxonomy, HCA can group species based on the similarity of their chemical constituents, often complementing the results from PCA. auremn.orgunicamp.brresearchgate.netnih.gov For instance, an analysis of lichen extracts from the cetrarioid clade used HCA to group species into distinct clusters based on their antioxidant capacity and phenolic content. researchgate.netsciforum.net

Other advanced methods like Orthogonal Partial Least–Squares to Latent Structures–Discriminate Analysis (OPLS-DA) can be even more powerful for separating closely related groups by identifying the specific metabolites responsible for the differentiation. plos.orgnih.gov Furthermore, Canonical Correspondence Analysis (CCA) has been used to analyze the relationship between the abundance of lichens containing specific secondary metabolites and environmental variables like bark chemistry. frontiersin.org These statistical tools are essential for extracting meaningful information from the complex chemical datasets generated in modern lichen research, aiding in taxonomic classification and ecological understanding. scispace.comscielo.brunicamp.br

Future Research Directions and Emerging Paradigms

Elucidation of Complete Biosynthetic Pathways of Porphyrillic Acid

While the chemical structure of this compound suggests its origin from an orsellinic acid precursor via the polyketide pathway, the precise enzymatic steps and genetic machinery remain to be fully elucidated. bioone.orgsci-hub.se It is hypothesized that the biosynthesis involves the oxidative coupling of two phenolic acid units derived from orsellinic acid, followed by cyclodehydration to form the characteristic dibenzofuran (B1670420) core. gla.ac.ukdokumen.pub Future research should focus on identifying and characterizing the specific polyketide synthases (PKS), oxidoreductases, and cyclases involved in this process. A deeper understanding of these biosynthetic pathways could pave the way for heterologous expression and metabolic engineering to produce this compound in more manageable microbial hosts. scribd.com

Comprehensive Structure-Activity Relationship Studies of this compound and its Analogues

The biological activities of dibenzofurans are closely linked to their chemical structures. researchgate.net Systematic structure-activity relationship (SAR) studies are crucial to understanding how modifications to the this compound scaffold influence its biological effects. nih.gov This involves the synthesis and biological evaluation of a library of this compound analogues with variations in substituent groups, their positions on the dibenzofuran ring, and the nature of the side chains. Such studies can identify the key pharmacophoric features responsible for any observed activity and guide the design of more potent and selective derivatives. mdpi.comresearchgate.net

Exploration of Novel Biological Activities and Associated Molecular Mechanisms

Dibenzofurans from lichens are known to possess a range of biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic properties. researchgate.netdoi.org While some of these activities have been anecdotally associated with compounds structurally related to this compound, dedicated studies on this compound itself are lacking. Future investigations should employ a broad range of bioassays to screen for novel activities, such as antiviral, anti-inflammatory, and enzyme inhibitory effects. doi.org For any promising activities identified, subsequent research must delve into the underlying molecular mechanisms of action to understand how this compound interacts with cellular targets. lakeheadu.ca

Development of Sustainable Production Methods for this compound and its Derivatives

The reliance on harvesting lichens from their natural habitats for the extraction of this compound is not a sustainable long-term strategy, given the slow growth rate of lichens. frontiersin.org Therefore, the development of sustainable production methods is paramount. This could involve several approaches:

Cultivation of the Lichen Mycobiont: Growing the fungal partner of the lichen in controlled laboratory conditions to produce this compound.

Heterologous Expression: As mentioned earlier, transferring the identified biosynthetic genes into a fast-growing microbial host like bacteria or yeast for large-scale fermentation. scribd.com

Total Synthesis: Devising efficient and scalable chemical synthesis routes to produce this compound and its derivatives from simple starting materials.

Integration of Omics Technologies in this compound Research

The application of 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—can revolutionize our understanding of this compound. mdpi.com By integrating these multi-omics datasets, researchers can gain a holistic view of the biological systems involved in its production and activity. nih.govelifesciences.org For instance, comparative transcriptomics of lichen thalli under different environmental conditions could reveal the regulatory networks governing this compound biosynthesis. researchgate.net Metabolomic profiling can help in identifying novel derivatives and understanding the metabolic fate of this compound in biological systems. frontiersin.org

Advanced Computational Approaches for Exploring Chemical Space and Potential Applications

Computational tools are becoming increasingly indispensable in natural product research. scielo.org.mx Advanced computational approaches can be employed to explore the vast "chemical space" around the this compound scaffold. scispace.comarxiv.org This includes:

Virtual Screening: Using computational models to predict the interaction of this compound and its virtual analogues with a wide array of biological targets, thereby identifying potential new applications. scielo.org.mx

De Novo Design: Employing algorithms to design novel molecules based on the this compound framework with optimized properties for specific therapeutic targets. scispace.com

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogues before their synthesis, thus streamlining the drug discovery process.

By embracing these future research directions, the scientific community can unlock the full potential of this compound, transforming this intriguing natural product into a valuable asset for medicine and biotechnology.

Q & A

Q. What are the key structural characteristics of porphyrillic acid, and how are they experimentally validated?

this compound (C₁₆H₁₀O₇) features a complex heterocyclic framework with fused benzofuran rings and carboxylate groups. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, complemented by X-ray crystallography to resolve stereochemical details. For instance, Wachtmeister’s seminal studies used elemental analysis and degradation experiments to confirm the methyl and hydroxyl substituent positions . Melting point consistency (280–283°C, decomposition) and solubility profiles (e.g., solubility in NaOH, limited solubility in NaHCO₃) further corroborate structural integrity .

Q. What methodologies are recommended for isolating this compound from natural sources like lichens?

Isolation involves solvent extraction (ethanol or dioxane) followed by chromatographic purification. Lichen material (e.g., Haematomma coccineum) is homogenized and subjected to Soxhlet extraction. Column chromatography with silica gel or Sephadex LH-20 is used to separate this compound from co-extracted phenolic compounds. Purity is confirmed via HPLC with UV detection (λ ≈ 270 nm, typical for conjugated aromatic systems) .

Q. How can researchers address discrepancies in reported solubility properties of this compound?

Discrepancies arise from polymorphic forms or solvent impurities. Standardize solubility tests using USP protocols: equilibrate excess compound in solvents (e.g., DMSO, aqueous buffers) at 25°C for 24 hours, followed by gravimetric or spectrophotometric quantification. Document pH and temperature rigorously, as solubility in NaOH versus NaHCO₃ suggests pH-dependent ionization (pKa ~3–4 for carboxyl groups) .

Advanced Research Questions

Q. What experimental strategies optimize this compound’s stability in aqueous solutions for in vitro bioactivity studies?

Instability under light or heat necessitates:

  • Lyophilization : Store as a lyophilized powder and reconstitute in degassed buffers.
  • Antioxidant additives : Use 0.1% ascorbic acid or EDTA to mitigate oxidation.
  • pH control : Maintain pH >7 to stabilize the deprotonated carboxylate form, reducing aggregation . Validate stability via accelerated aging studies (40°C/75% RH for 6 months) with LC-MS monitoring.

Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Employ molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding. Use crystal structures of target proteins (e.g., cyclooxygenase-2) from the PDB. Parameterize this compound’s force field using Gaussian-based quantum mechanical calculations (B3LYP/6-31G* level). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What statistical approaches reconcile contradictory bioactivity data across studies (e.g., antioxidant vs. pro-oxidant effects)?

Apply meta-analysis to aggregate data from heterogeneous studies. Use random-effects models to account for variability in experimental conditions (e.g., cell lines, assay kits). Stratify results by dose (low vs. high) and redox microenvironment (e.g., presence of transition metals). Sensitivity analysis can identify confounding factors, such as impurities in synthetic batches .

Methodological Guidance

Designing a dose-response study to evaluate this compound’s cytotoxicity:

  • Cell lines : Use primary cells (e.g., human fibroblasts) and cancer lines (HeLa) for comparative analysis.
  • Dose range : Start at 1 μM (below reported IC₅₀) up to 100 μM, with 24–72 hr exposure.
  • Endpoints : Combine MTT assay for viability, ROS detection (DCFH-DA probe), and apoptosis markers (Annexin V/PI). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .

Validating synthesis protocols to minimize by-products in this compound derivatives:

  • Reaction monitoring : Use in-situ FTIR to track carbonyl (1700 cm⁻¹) and hydroxyl (3300 cm⁻¹) groups.
  • Purification : Employ preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA).
  • By-product identification : High-resolution LC-MS/MS (Q-TOF) with fragmentation patterns compared to spectral libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.